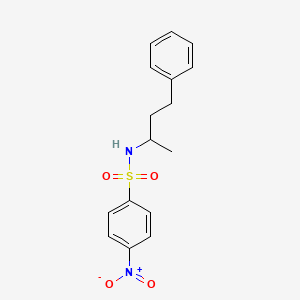

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-13(7-8-14-5-3-2-4-6-14)17-23(21,22)16-11-9-15(10-12-16)18(19)20/h2-6,9-13,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVARDQYWSBCUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Nitro N 4 Phenylbutan 2 Yl Benzenesulfonamide

Novel Synthetic Approaches for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

Advancements in organic synthesis offer new avenues for the preparation of this compound, focusing on efficiency, selectivity, and sustainability.

The 4-phenylbutan-2-yl moiety contains a stereocenter at the second carbon position, meaning the final compound is chiral. The development of synthetic strategies that can control this stereochemistry to produce a single enantiomer is of significant interest.

Asymmetric Synthesis of the Amine Precursor : The most direct approach to an enantiomerically pure final product is to use an enantiomerically pure starting amine, (R)- or (S)-4-phenylbutan-2-amine. Significant progress has been made in the enantioselective synthesis of chiral amines. acs.org Methods such as the transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamines are highly effective. nih.gov Biocatalytic methods, using enzymes for N-H insertion reactions, also present a powerful tool for creating chiral amines with high enantiomeric excess. rochester.edu

Use of Chiral Auxiliaries : Another established strategy involves the use of chiral auxiliaries. For instance, enantiopure aryl-sulfinamides can be used to direct the asymmetric synthesis of amines and their derivatives, which can then be reacted to form the target sulfonamide. rsc.org

The choice of strategy depends on factors such as substrate scope, catalyst availability, and desired enantiomeric purity.

| Strategy | Method | Key Features | Potential Outcome for Target |

| Asymmetric Catalysis | Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines | High efficiency, broad substrate scope, driven by new chiral phosphorus ligands. acs.orgnih.gov | High enantiomeric excess (>99% ee) of the 4-phenylbutan-2-amine precursor. |

| Biocatalysis | Enzyme-Mediated Carbene N-H Insertion | High stereoinduction by tuning the chiral environment of the enzyme's active site. rochester.edu | Access to specific enantiomers of the amine precursor under mild conditions. |

| Chiral Auxiliaries | Arylsulfinamide-Mediated Asymmetric Synthesis | Provides access to structurally diverse chiral amines and their derivatives. rsc.org | Stepwise synthesis allowing for purification of chiral intermediates. |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

Modern chemical synthesis emphasizes the reduction of environmental impact. Several green chemistry approaches are applicable to the synthesis of sulfonamides, including 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide. tandfonline.com

Aqueous Media : Performing the sulfonylation reaction in water instead of traditional organic solvents is a key green methodology. mdpi.comrsc.org This approach often uses a simple base like sodium carbonate to scavenge the HCl byproduct, and the product can often be isolated by simple filtration after acidification. mdpi.com

Solvent-Free Conditions : Mechanochemistry, where reactions are conducted in a ball mill without any solvent, represents another sustainable route. rsc.org This method can be highly efficient, reduce waste, and sometimes provide access to different reactivity compared to solution-phase synthesis.

Alternative Reagent Generation : Instead of starting from sulfonyl chlorides, sulfonamides can be synthesized from thiols or disulfides through in-situ oxidation and reaction with an amine, avoiding the handling of moisture-sensitive sulfonyl chlorides. sci-hub.se

These methods aim to reduce or eliminate the use of hazardous solvents and reagents, making the synthesis process safer and more environmentally benign. sci-hub.se

| Parameter | Traditional Method | Green Chemistry Method | Reference |

| Solvent | Organic solvents (e.g., Dichloromethane) | Water or solvent-free (mechanochemistry) | mdpi.comrsc.orgrsc.org |

| Base | Organic bases (e.g., Pyridine, Triethylamine) | Inorganic bases (e.g., Na2CO3) | mdpi.com |

| Work-up | Organic extraction, column chromatography | Filtration | rsc.org |

| Starting Material | Arylsulfonyl chlorides | Thiols/disulfides (in-situ generation of sulfonyl chloride) | sci-hub.se |

Mechanistic Investigations of Key Bond-Forming Steps in the Synthesis of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

The key bond-forming step is the sulfonylation of 4-phenylbutan-2-amine. The mechanism of this nucleophilic substitution at the sulfur center has been a subject of study and can be influenced by the reaction conditions. eurjchem.comresearchgate.net

The generally accepted pathway involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically by a base present in the reaction mixture, to yield the neutral sulfonamide.

However, the precise nature of the transition state and the possibility of alternative pathways, such as one involving a highly reactive sulfene (B1252967) intermediate (formed by elimination of HCl from the sulfonyl chloride), have been debated. researchgate.net The presence of a sulfene intermediate is more likely under strongly basic conditions. In contrast, reactions with amines in aqueous buffers often proceed through a general base-catalyzed mechanism where the amine facilitates the hydrolysis of the sulfonylating agent rather than undergoing direct aminolysis. acs.org Understanding these mechanistic nuances is crucial for optimizing reaction conditions to maximize the yield of the desired sulfonamide product.

Derivatization and Chemical Modification Strategies for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide Analogues

Chemical modification of the parent compound is a key strategy in fields like medicinal chemistry to create analogues with potentially improved properties. mdpi.com Both the benzenesulfonamide (B165840) core and the phenylbutan-2-yl moiety offer opportunities for derivatization.

The 4-nitrobenzenesulfonamide (B188996) portion of the molecule has two primary sites for modification: the nitro group and the aromatic ring.

Modification of the Nitro Group : The nitro group is a versatile functional handle. Its reduction to an amine group is a common and high-yielding transformation, typically achieved using reagents like SnCl₂ or through catalytic hydrogenation. researchgate.net The resulting 4-aminobenzenesulfonamide derivative opens up a vast chemical space. The newly formed amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to a wide range of Sandmeyer-type reactions to introduce halogens, cyano groups, hydroxyl groups, and other functionalities.

Functionalization of the Aromatic Ring : The strong electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the aromatic ring towards electrophilic aromatic substitution. However, these groups activate the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho and para to the nitro group. While the sulfonamide group is not a leaving group, this strategy could be applied to analogues containing other leaving groups (e.g., halogens) on the ring. More modern approaches, such as transition-metal-catalyzed C-H functionalization, could potentially enable direct, regioselective introduction of new substituents onto the aromatic core, bypassing the traditional reactivity patterns. researchgate.net

The phenylbutan-2-yl side chain also provides multiple avenues for chemical modification to generate structural diversity.

Modification of the Phenyl Ring : The phenyl ring on this moiety is activated by the alkyl chain towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to proceed, with substitution occurring primarily at the ortho and para positions relative to the butan-2-yl group. Late-stage modification techniques, which aim to functionalize complex molecules in the final steps of a synthesis, are particularly valuable and could be applied here to introduce groups like halogens or hydroxyls. nih.gov

Modification of the Alkyl Chain : Direct functionalization of the saturated alkyl chain is generally challenging. However, creating analogues with modified chains is readily achievable by starting the synthesis with different amine precursors. For example, using amines with different chain lengths, branching patterns, or incorporated functional groups (e.g., hydroxyls, ethers) would lead to a diverse library of final sulfonamide compounds. This "bottom-up" approach is often more practical than attempting to modify the alkyl chain post-synthesis. mdpi.com

The table below summarizes potential derivatization strategies for creating analogues of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide.

| Molecular Moiety | Reaction Type | Reagents / Conditions | Resulting Functional Group |

| Benzenesulfonamide Core | Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C | -NH₂ (Amino) |

| Benzenesulfonamide Core | Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN |

| Phenylbutan-2-yl Moiety | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | -NO₂ (Nitro) at ortho/para positions |

| Phenylbutan-2-yl Moiety | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | -Br (Bromo) at ortho/para positions |

| Phenylbutan-2-yl Moiety | Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R (Ketone) at ortho/para positions |

Synthesis of Probes and Precursors for Mechanistic Research

Information regarding the chemical transformation of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide to synthesize probes and precursors for mechanistic research is not available in the current body of scientific literature. Research in this specific area has not been published, and as such, no detailed findings or data tables can be provided.

Advanced Structural Elucidation and Conformational Analysis of 4 Nitro N 4 Phenylbutan 2 Yl Benzenesulfonamide

Application of Advanced Spectroscopic Techniques for Elucidating Intricate Structural Features

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. For a molecule with the complexity of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide, a combination of techniques is employed to gain a complete picture of its structure and conformation in solution.

Multidimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity between them, which is particularly useful for complex molecules where one-dimensional spectra may show overlapping signals.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.educolumbia.edu For 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide, an HSQC spectrum would reveal which protons are bonded to which carbons, aiding in the assignment of the aliphatic chain and the aromatic rings. For instance, the methine proton on the chiral center (C2 of the butanyl chain) would show a correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edulibretexts.org This is instrumental in piecing together the molecular fragments. For the title compound, HMBC correlations would be expected between the benzylic protons of the phenylbutan-2-yl moiety and the carbons of the attached phenyl ring, as well as between the NH proton and the carbons of both the benzenesulfonamide (B165840) and the phenylbutan-2-yl groups. Quaternary carbons, which are not observed in HSQC, can be identified through their HMBC correlations. columbia.edu

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Structural Information Confirmed |

|---|---|---|---|

| NH | C (ipso-sulfonyl) | 2 | Sulfonamide linkage |

| NH | C2 (chiral center) | 2 | N-C bond of the aliphatic chain |

| H2 (chiral center) | C1' (ipso-phenyl) | 3 | Connectivity of the butanyl chain to the phenyl group |

| H4 (benzylic) | C2' and C6' (ortho-phenyl) | 3 | Position of the butanyl chain on the phenyl ring |

| H2'' and H6'' (ortho-sulfonyl) | C4'' (nitro-substituted) | 3 | Relative position of the nitro group |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes. illinois.eduresearchgate.net The vibrational modes of a molecule are dependent on the masses of the atoms, the bond strengths, and the molecular geometry.

For 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide, characteristic vibrational frequencies would be expected for the key functional groups. These assignments are often supported by computational methods like Density Functional Theory (DFT) calculations. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3300-3400 | rsc.org |

| C-H (aromatic) | Stretching | ~3000-3100 | |

| C-H (aliphatic) | Stretching | ~2850-2960 | |

| NO₂ | Asymmetric Stretching | ~1500-1550 | nih.gov |

| NO₂ | Symmetric Stretching | ~1330-1370 | nih.gov |

| SO₂ | Asymmetric Stretching | ~1300-1350 | rsc.org |

| SO₂ | Symmetric Stretching | ~1150-1180 | rsc.org |

Subtle shifts in these vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H and SO₂ groups, and can be used to characterize different polymorphic forms of the compound. researchgate.net

Given the presence of a stereocenter, assessing the enantiomeric purity of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is essential.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An enantiomerically pure sample will exhibit a characteristic CD spectrum, while a racemic mixture will be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for quantitative analysis. nih.gov For the title compound, electronic transitions associated with the aromatic chromophores would likely give rise to measurable CD signals. rsc.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating enantiomers and determining their relative amounts. yakhak.orgphenomenex.com The choice of CSP is critical and is often based on the structural features of the analyte. For an amine derivative like the precursor to the title compound, polysaccharide-based CSPs are often effective. yakhak.org The separation of the enantiomers allows for the accurate determination of the enantiomeric excess (ee). The development of such a method would be crucial for quality control.

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. rigaku.com This data is invaluable for understanding the preferred conformation of the molecule and the nature of the intermolecular interactions that govern its crystal packing.

Growing a suitable single crystal of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide would allow for its analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the absolute configuration of the chiral center (R or S) if a heavy atom is present or if anomalous dispersion methods are used. nih.gov

The analysis of torsion angles is particularly important for understanding the conformation of flexible molecules. For the title compound, key torsion angles would include those around the S-N bond and within the phenylbutan-2-yl side chain. In related sulfonamide structures, the C-S-N-C torsion angle often dictates the relative orientation of the two aromatic rings. nih.govmdpi.com

The table below presents representative torsion angles from a closely related chiral sulfonamide, 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, to illustrate the type of data that would be obtained for the title compound. nih.gov

| Torsion Angle | Value (°) for 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide | Significance |

|---|---|---|

| C-SO₂-NH-C | 79.06 (13) | Describes the overall shape and orientation of the molecule at the sulfonamide linkage. |

The crystal structure would also reveal the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. nih.govnih.gov For instance, the N-H group of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and nitro groups can act as acceptors. mdpi.com

Polymorphism: Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. mdpi.com These polymorphs can have different physicochemical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms, as each form will give a unique diffraction pattern.

Amorphous Solid Dispersions: Amorphous forms lack the long-range order of crystalline materials and can exhibit enhanced solubility. crystalpharmatech.combiorxiv.org To stabilize the amorphous form, it can be dispersed in a polymer matrix, creating an amorphous solid dispersion (ASD). nih.govnih.gov PXRD is used to confirm the amorphous nature of these dispersions, characterized by the absence of sharp Bragg peaks and the presence of a broad halo. The stability of ASDs can be monitored over time by PXRD to detect any recrystallization. nih.gov

Conformational Analysis and Dynamic Behavior of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide in Solution

The conformational flexibility of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide in a solution is a critical determinant of its interactions and properties. The molecule is not static; rather, it exists as a dynamic equilibrium of multiple conformers. The primary sources of this conformational diversity are the rotations around the sulfur-nitrogen (S-N) bond and the various carbon-carbon single bonds within the phenylbutan-2-yl moiety. The interplay of steric hindrance and electronic effects governs the relative energies of these conformers and the barriers to their interconversion.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to investigate the dynamic conformational changes of molecules in solution. rit.edurit.edu By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange and the corresponding activation energy barriers. mdpi.com

For 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide, restricted rotation around the S-N bond is anticipated due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. researchgate.net This restricted rotation can lead to the magnetic non-equivalence of protons or carbons near the stereocenter in the phenylbutan-2-yl group at low temperatures. As the temperature is increased, the rate of rotation around the S-N bond increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the non-equivalent nuclei broaden and merge into a single averaged signal. rit.edu

The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature using the Eyring equation. rit.edu Exchange Spectroscopy (EXSY), a 2D NMR technique, can also be used to quantify the rates of exchange between different conformational states, providing a more detailed picture of the dynamic processes.

Illustrative Data from VT-NMR Analysis:

| Nucleus | Chemical Shift δ (ppm) at Low Temp. | Coalescence Temp. (Tc) (K) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kJ/mol) |

| -CH₃ protons | 1.25, 1.35 | 298 | 22.2 | 65.2 |

| Benzylic -CH₂ protons | 2.75, 2.95 | 310 | 44.4 | 68.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from VT-NMR experiments on a molecule with similar structural features.

The magnitude of the rotational barrier is influenced by the electronic nature of the substituents on both the phenyl and the benzenesulfonamide rings. The electron-withdrawing nitro group on the benzenesulfonamide moiety is expected to increase the partial double bond character of the S-N bond, leading to a higher rotational barrier compared to unsubstituted benzenesulfonamides. researchgate.net

Computational chemistry offers a powerful complementary approach to experimental methods for exploring the conformational landscape of flexible molecules like 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide. nih.gov Techniques such as molecular mechanics and quantum mechanics calculations can be used to perform conformational searches and identify stable low-energy conformers.

A comprehensive conformational search involves systematically or stochastically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. This process generates a large number of possible conformations, which are then energy-minimized to identify the stable structures.

The results of the conformational search can be used to construct a free energy landscape, which provides a visual representation of the relative energies of different conformations and the energy barriers between them. nih.govnih.govresearchgate.netucla.edu This landscape is crucial for understanding the dominant conformations present in solution and the pathways for their interconversion. aps.org

Key Dihedral Angles for Conformational Analysis:

τ1: C(aromatic)-S-N-C(alkyl)

τ2: S-N-C-C(phenyl)

τ3: N-C-C-C(aromatic)

Illustrative Results of a Computational Conformational Search:

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Dihedral Angle τ3 (°) | Population (%) at 298 K |

| 1 (Global Minimum) | 0.0 | 65 | 175 | 60 | 45.2 |

| 2 | 2.5 | -70 | 178 | 62 | 25.1 |

| 3 | 5.8 | 180 | -65 | 170 | 12.5 |

| 4 | 8.2 | 68 | 60 | -175 | 7.2 |

Note: This data is hypothetical and serves to illustrate the output of a computational conformational analysis.

By combining the insights from both experimental techniques like VT-NMR and computational modeling, a detailed and robust understanding of the conformational dynamics of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide in solution can be achieved. This knowledge is fundamental for rationalizing its chemical behavior and for designing related molecules with specific desired properties.

Computational and Theoretical Chemistry Studies of 4 Nitro N 4 Phenylbutan 2 Yl Benzenesulfonamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method that can predict the three-dimensional arrangement of atoms in a molecule with high accuracy. For 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to determine the optimized molecular geometry. nih.gov This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

The molecular electrostatic potential (MEP) surface would also be calculated. The MEP is a visual representation of the charge distribution around a molecule and is crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

| HOMO Energy | EHOMO | -7.2 eV |

| LUMO Energy | ELUMO | -2.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.7 eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.85 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.35 |

| Global Electrophilicity | ω = χ2 / 2η | 5.00 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Calculations for High-Accuracy Energetic Predictions

For even more precise energetic predictions, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality energies for properties such as reaction enthalpies and activation barriers. These high-accuracy calculations are valuable for validating the results obtained from DFT and for studying reaction mechanisms in detail.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment.

Force Field Development and Validation for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. A crucial first step would be the development and validation of a specific force field for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide. This process involves parameterizing bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum chemical calculations.

Simulations of Compound Behavior in Different Solvent Environments

Once a validated force field is available, MD simulations can be performed to study the behavior of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide in various solvent environments (e.g., water, ethanol, DMSO). These simulations can reveal the preferred conformations of the molecule in solution and provide detailed information about the solute-solvent interactions, such as the formation of hydrogen bonds. Understanding how the solvent affects the molecule's conformation and dynamics is crucial for predicting its behavior in biological systems or in chemical reactions.

Lack of Specific Research Data Precludes Article Generation on "4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide"

Despite a comprehensive search for computational and theoretical chemistry studies, no specific research articles or data were found for the chemical compound 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide . This absence of dedicated scientific literature prevents the generation of a detailed and accurate article as per the user's structured outline.

Searches were conducted to find information on molecular docking simulations, pharmacophore modeling, and computational studies on reaction mechanisms and synthetic pathways specifically for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide. However, the inquiries yielded results for other sulfonamide derivatives or nitro-containing compounds, none of which were the specific molecule of interest.

The user's instructions strictly required that the article focus solely on "4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide" and adhere to a detailed outline that includes in-silico predictions of molecular interactions, potential biological targets, molecular docking simulations, pharmacophore modeling, and computational studies on its synthesis. Without published research on this particular compound, it is impossible to provide the requested scientifically accurate content, including data tables and detailed research findings, without resorting to speculation or including irrelevant information, which would violate the core instructions of the request.

Therefore, the requested article on the computational and theoretical chemistry of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide cannot be generated at this time due to the lack of available scientific data.

Investigation of Specific Molecular Target Interactions and Binding Mechanisms

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Research focuses on identifying these specific molecular interactions to understand the compound's mechanism of action.

Benzenesulfonamide derivatives are well-documented as potent inhibitors of various enzymes, a property critical to their therapeutic effects. eurekaselect.com The primary mechanism often involves the sulfonamide moiety (-SO₂NH₂) binding to a metal ion, typically zinc, within the enzyme's active site. researchgate.net

Carbonic Anhydrases (CAs): This is the most studied target for sulfonamides. These enzymes are crucial in pH regulation and other physiological processes. Derivatives show potent, often nanomolar, inhibition of various CA isoforms. nih.gov For instance, certain novel benzenesulfonamides exhibit low nanomolar to subnanomolar inhibition constants (Kᵢ) against tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors. nih.govrsc.org Kinetic studies, often using Lineweaver-Burk plots, reveal the mode of inhibition, which can be competitive, non-competitive, or mixed-type depending on the specific compound and enzyme isoform. nih.govresearchgate.net

Other Enzymes: Beyond CAs, this class of compounds has been shown to inhibit other enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov Studies on specific derivatives have identified partially mixed inhibition mechanisms with Kᵢ values in the micromolar range. nih.gov Additionally, certain benzenesulfonamides potently inhibit acetylcholinesterase (AChE), with Kᵢ values in the low nanomolar range, comparable to or better than reference drugs like tacrine. researchgate.net

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Thiazolone-Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Not Reported | 3.58 µM (MDA-MB-231 cells) | Not Specified | rsc.org |

| Beta-lactam Substituted Benzenesulfonamides | Carbonic Anhydrase II (hCA II) | 39.64 nM - 79.63 nM | Not Reported | Not Specified | researchgate.net |

| Beta-lactam Substituted Benzenesulfonamides | Acetylcholinesterase (AChE) | 30.95 nM - 154.50 nM | Not Reported | Not Specified | researchgate.net |

| meta-Substituted Benzenesulfonamides | Metallo-β-lactamase ImiS | 0.55 µM - 8.0 µM | 0.11 µM | Partially Mixed | nih.gov |

| Nitro Substituted Benzamides | Inducible Nitric Oxide Synthase (iNOS) | Not Reported | 3.7 µM - 5.3 µM | Not Specified | nih.gov |

To determine the specificity of a compound, receptor binding profiling is essential. These assays measure the affinity of a ligand for a range of receptors. Radioligand binding assays are a common method, where the test compound competes with a known radiolabeled ligand for binding to the target receptor. merckmillipore.com This allows for the determination of binding affinity, typically expressed as an IC₅₀ or EC₅₀ value. merckmillipore.comnih.gov

For example, novel series of benzenesulfonamide derivatives have been designed and evaluated as antagonists for the Angiotensin II receptor subtype 2 (AT₂) and the chemokine receptor CXCR4. nih.govnih.gov Studies on CXCR4 antagonists showed that some benzenesulfonamides could displace a known antagonist with high potency, exhibiting IC₅₀ values in the subnanomolar to low nanomolar range. nih.gov Similarly, derivatives targeting the AT₂ receptor have demonstrated moderate affinity and selectivity. nih.govresearchgate.netdoaj.org Such profiling is crucial for identifying lead compounds and understanding potential off-target effects.

To delve deeper into the binding mechanism, biophysical techniques are employed to characterize the thermodynamics and kinetics of the protein-ligand interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC has been used to confirm that the inhibition of enzymes like metallo-β-lactamase ImiS by benzenesulfonamide derivatives is a reversible process. nih.gov It is also a key tool for differentiating between monovalent and bivalent binding modes in proteins like 14-3-3. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the kinetics of binding interactions. It measures the association (kₐ) and dissociation (kₑ) rates of the ligand-receptor complex, from which the equilibrium dissociation constant (Kᴅ) can be calculated. purdue.edu It is highly sensitive and valuable for screening and characterizing interactions, although immobilization of the protein on the sensor surface can sometimes affect its native conformation. purdue.edu

While these techniques are standard for characterizing the interactions of novel compounds, specific ITC or SPR data for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide are not present in the reviewed literature.

Elucidation of Cellular Pathway Modulation and Biological Process Perturbation (In Vitro Cell Models)

Beyond direct target interaction, it is vital to understand how a compound affects the complex network of cellular pathways and processes within a living cell. In vitro studies using various cell lines are fundamental to this elucidation.

Benzenesulfonamide derivatives can induce significant changes in the expression of genes and proteins that regulate key cellular pathways. For instance, studies on nitro-substituted benzamides in RAW264.7 macrophages showed that active compounds could significantly suppress the expression of pro-inflammatory enzymes and cytokines such as COX-2, IL-1β, and TNF-α at both the mRNA and protein levels. nih.gov In cancer cell lines, certain N-(indazolyl)benzenesulfonamides were found to trigger apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov A novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to reduce the concentration of mTOR, a key protein in promoting tumor growth. mdpi.com These effects are typically measured using techniques like quantitative PCR (qPCR) for gene expression and Western blotting for protein levels.

The ultimate biological effect of a compound is manifested through its perturbation of cellular processes such as cell cycle progression and apoptosis (programmed cell death).

Cell Cycle Progression: Flow cytometry is a powerful tool used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Numerous studies have shown that benzenesulfonamide derivatives can induce cell cycle arrest. For example, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative (referred to as S1) was shown to cause G2/M phase arrest in K562 leukemia cells, while in Jurkat leukemia cells, it induced a blockade at the G0/G1 phase. ualberta.caualberta.ca Other benzenesulfonamides caused a block in the G2/M phase at higher concentrations and a G0/G1 block at lower concentrations in ovarian and lung cancer cell lines. nih.gov This cell-type-specific effect is a common feature of anticancer agents.

Apoptosis Pathways: The induction of apoptosis is a primary mechanism for many anticancer drugs. ualberta.ca Benzenesulfonamide derivatives have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. In K562 cells, the dinitrobenzenesulfonamide S1 increased the expression of the Fas receptor (FasR) and apoptosis-inducing factor (AIF), indicating activation of both pathways. ualberta.ca In Jurkat cells, the same compound appeared to act primarily through the intrinsic pathway, causing a loss of mitochondrial potential and a reduced expression of the anti-apoptotic protein Survivin. ualberta.ca The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis and has been observed in K562 cells following treatment. ualberta.ca Further confirmation of apoptosis is often obtained through Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early apoptotic event. rsc.orgualberta.ca

| Parameter | K562 Cell Line | Jurkat Cell Line | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Arrest at G2/M phase | Blockade at G0/G1 phase | ualberta.ca |

| Apoptosis Induction | Activation of extrinsic and intrinsic pathways | Activation of intrinsic pathway only | ualberta.ca |

| Molecular Markers (Protein Expression) | Increased FasR expression Increased AIF expression Caspase-3 activation | Reduced Survivin expression No significant change in Bcl-2/Bax | ualberta.ca |

| Mitochondrial Potential | Loss of mitochondrial potential | Loss of mitochondrial potential | ualberta.ca |

| Phosphatidylserine Exposure | Not specified | Significant increase (Annexin-V positive) | ualberta.ca |

A comprehensive search of publicly available scientific literature and research databases has revealed a lack of specific studies on the chemical compound 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide . As a result, it is not possible to provide a detailed, scientifically accurate article on its mechanistic biological activity, structure-activity relationships, and the application of advanced research methodologies as requested in the provided outline.

Therefore, the following sections of the requested article cannot be populated with factual and specific information for "4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide":

Mechanistic Biological Activity Research at the Molecular and Cellular Levels in Vitro Focus for 4 Nitro N 4 Phenylbutan 2 Yl Benzenesulfonamide

Advanced Methodologies for Investigating Molecular Mechanisms (e.g., Chemical Proteomics, Metabolomics for pathway elucidation)

There is no evidence of advanced methodologies such as chemical proteomics or metabolomics being used to investigate the molecular mechanisms of this compound.

Advanced Applications and Material Science Potential of 4 Nitro N 4 Phenylbutan 2 Yl Benzenesulfonamide

Exploration as a Ligand in Coordination Chemistry and Metal Complexation

The 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide molecule possesses several potential coordination sites, making it an intriguing candidate as a ligand in coordination chemistry. The sulfonamide group (-SO₂NH-) and the nitro group (-NO₂) are both known to interact with metal ions.

The sulfonamide moiety can coordinate to metal centers in several ways. The nitrogen atom of the sulfonamide can act as a Lewis base, donating its lone pair of electrons to a metal ion. Additionally, the oxygen atoms of the sulfonyl group can participate in coordination, leading to monodentate, bidentate, or bridging coordination modes. The deprotonated sulfonamide nitrogen can also form strong bonds with metal ions. The mode of coordination is often influenced by the nature of the metal ion, the solvent system, and the presence of other ligands. For instance, transition metal complexes with sulfonamide derivatives have been synthesized and studied for their catalytic and biological activities. researchgate.netlookchem.comtandfonline.comresearchgate.net

The nitro group can also act as a ligand, coordinating to metal ions through one or both of its oxygen atoms. This interaction can influence the electronic properties and reactivity of the resulting metal complex. The presence of both the sulfonamide and nitro groups could allow 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide to act as a bidentate or even a multidentate ligand, potentially forming stable chelate rings with metal ions.

Table 1: Potential Coordination Modes of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

| Coordination Site | Potential Binding Atoms | Possible Coordination Modes |

| Sulfonamide Group | Nitrogen, Oxygen | Monodentate, Bidentate (N,O-chelation), Bridging |

| Nitro Group | Oxygen | Monodentate, Bidentate (O,O-chelation), Bridging |

The synthesis of metal complexes with this ligand could lead to novel compounds with interesting magnetic, electronic, and catalytic properties. The chiral center in the 4-phenylbutan-2-yl moiety could also be exploited in the design of chiral metal-organic frameworks (MOFs) or asymmetric catalysts.

Potential as a Building Block in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. The 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide molecule contains key functional groups that can participate in various non-covalent interactions, making it a promising building block for supramolecular structures.

The sulfonamide group is a robust hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov This can lead to the formation of predictable supramolecular synthons, such as chains and sheets, in the solid state. nih.gov The nitro group, while a weaker hydrogen bond acceptor, can also participate in hydrogen bonding and other non-covalent interactions. researchgate.netunl.eduresearchgate.net

The presence of two aromatic rings in the molecule allows for π-π stacking interactions, which can further stabilize self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined three-dimensional architectures. The flexible 4-phenylbutan-2-yl chain can influence the packing of the molecules in the solid state, potentially leading to the formation of interesting crystalline structures or even liquid crystalline phases. The study of the crystal structure of this compound and its co-crystals with other molecules could reveal novel supramolecular synthons and self-assembly patterns. acs.orgresearchgate.net

Applications in Analytical Chemistry as a Sensing Probe or Derivatization Reagent (Methodological Focus)

Benzenesulfonamide (B165840) derivatives have found applications in analytical chemistry as chemosensors and derivatization reagents. tandfonline.com The 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide scaffold has features that suggest its potential in these areas.

As a sensing probe, the molecule's fluorescence properties could be exploited. While the nitrobenzene (B124822) moiety itself is generally non-fluorescent and can act as a quencher, its electronic properties can be modulated upon binding to an analyte. For example, interaction with a specific metal ion or anion could lead to a change in the electronic structure of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. The design of fluorescent probes often involves incorporating a fluorophore and a receptor unit connected by a spacer. In this case, the 4-nitrophenylsulfonamide part could act as the signaling unit, and the phenylbutan-2-yl part could be modified to introduce specific binding sites for target analytes. nih.govresearchgate.net

As a derivatization reagent, 4-nitrobenzenesulfonyl chloride is a known reagent for the derivatization of amines and phenols for chromatographic analysis. nih.gov Similarly, 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide could potentially be used to derivatize other molecules to enhance their detectability. The classic approach involves the reaction of sulfonyl chlorides with amines. wikipedia.org The introduction of the 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide moiety to an analyte can improve its chromatographic behavior and introduce a UV-active chromophore (the nitrobenzene ring) for easier detection by HPLC with a UV detector. sigmaaldrich.comnih.govscienceopen.com The chirality of the reagent could also be exploited for the chiral separation of racemic mixtures.

Table 2: Potential Analytical Applications and Methodological Focus

| Application | Methodological Principle | Target Analytes | Detection Method |

| Fluorescent Sensing Probe | Analyte-induced change in fluorescence (e.g., chelation-enhanced fluorescence, photoinduced electron transfer) | Metal ions, Anions, Biologically relevant molecules | Fluorimetry |

| Derivatization Reagent | Covalent labeling of functional groups to enhance detectability and chromatographic properties | Amines, Alcohols, Phenols | High-Performance Liquid Chromatography (HPLC) with UV detection |

Design and Synthesis of Advanced Materials Incorporating the Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold is a versatile platform for the design and synthesis of advanced materials with tailored properties. mdpi.comnih.gov The incorporation of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide into polymeric structures or as a component in functional materials could lead to materials with unique optical, electronic, or thermal properties.

The presence of the nitro group makes this compound a candidate for the development of photoresponsive materials. nih.govmpg.dersc.org Nitroaromatic compounds are known to undergo photochemical reactions, and this property could be harnessed to create materials that change their properties upon exposure to light. For example, polymers containing this moiety could exhibit photo-induced crosslinking or degradation, leading to applications in photolithography or controlled-release systems.

Furthermore, the sulfonamide group can be incorporated into polymer backbones or as pendant groups to impart specific properties. For instance, polyamides or polyimides containing the 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide unit could exhibit enhanced thermal stability and specific solubility characteristics. The chirality of the molecule could also be used to create chiral polymers with applications in chiral separations or as chiroptical materials.

The synthesis of such advanced materials would likely involve the chemical modification of the 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide molecule to introduce polymerizable groups or to enable its grafting onto surfaces or nanoparticles. The resulting materials could find applications in fields ranging from electronics and photonics to biomedical engineering.

Future Research Directions and Emerging Paradigms for 4 Nitro N 4 Phenylbutan 2 Yl Benzenesulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of medicinal chemistry, and their application to 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide research could significantly accelerate the discovery and optimization of its potential therapeutic properties. AI/ML algorithms can be trained on large datasets of existing sulfonamide compounds to build predictive models for biological activity, toxicity, and pharmacokinetic profiles.

For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide and its analogs with their biological effects. researchgate.net These models can help in predicting the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates.

Table 1: Potential Applications of AI/ML in the Study of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

| AI/ML Application | Description | Potential Impact |

| Activity Prediction | Development of models to predict the inhibitory activity against various biological targets. | Rapid identification of potential therapeutic applications. |

| Toxicity Screening | In silico prediction of potential adverse effects and toxicity profiles. | Early de-risking of drug candidates and reduction in animal testing. |

| ADMET Profiling | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Optimization of drug-like properties for better clinical outcomes. |

| De Novo Design | Generation of novel molecular structures based on the 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide scaffold with improved activity and safety profiles. | Expansion of the chemical space for drug discovery. |

Development of Novel Spectroscopic and Imaging Probes Based on the Compound Structure

The inherent structural motifs of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide, such as the nitroaromatic group, offer opportunities for the development of novel spectroscopic and imaging probes. The nitro group can act as a fluorescence quencher or a reporter group in certain molecular contexts, making it a candidate for the design of "turn-on" fluorescent probes for detecting specific biological analytes or monitoring enzymatic activity.

Future research could focus on modifying the 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide structure to create probes for imaging cellular processes or for use in diagnostic assays. For example, the incorporation of fluorophores or other reporter tags could yield molecules capable of visualizing specific biological targets in living cells.

Exploration of Green Synthesis Innovations and Sustainable Production Methods

The chemical industry is increasingly moving towards more environmentally friendly and sustainable practices. Future research on 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide should include the development of "green" synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Potential areas of exploration include:

Catalytic Methods: Utilizing highly efficient and recyclable catalysts to drive the key synthetic steps.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and efficient synthesis.

These approaches would not only reduce the environmental impact of producing 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide and its analogs but also align with the principles of sustainable chemistry.

Interdisciplinary Research Integrating Computational, Synthetic, and Mechanistic Biological Approaches

The full potential of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide can be best realized through a highly integrated and interdisciplinary research approach. This would involve a seamless collaboration between computational chemists, synthetic organic chemists, and molecular biologists.

A typical workflow would begin with computational modeling to predict the biological targets and activities of the compound. This would be followed by the efficient synthesis of the molecule and its analogs. Finally, in-depth biological studies would be conducted to validate the predicted activities, elucidate the mechanism of action, and assess the therapeutic potential. This synergistic approach ensures that research is driven by hypotheses generated from a deep understanding of the molecule's chemical, physical, and biological properties, leading to a more rational and efficient drug discovery process.

Q & A

Q. What advanced techniques validate reaction mechanisms in sulfonamide functionalization?

- Methodological Answer :

- Isotopic labeling : Use O-labeled water to track hydrolysis pathways of sulfonyl intermediates .

- In situ NMR : Monitor reaction progress in real time (e.g., using a sapphire tube NMR setup) to identify transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.